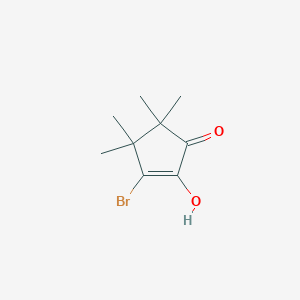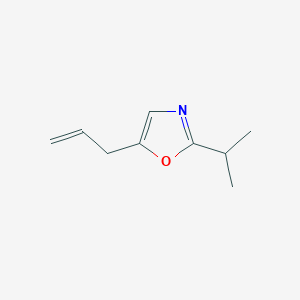
Iso-propyl-1,1,1,3,3,3-D6-amine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iso-propyl-1,1,1,3,3,3-D6-amine hydrochloride is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as its ability to act as a tracer in various chemical reactions. The molecular formula for Iso-propyl-1,1,1,3,3,3-D6-amine hydrochloride is CD3CH(NH2)CD3·HCl, and it has a molecular weight of 101.61 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Iso-propyl-1,1,1,3,3,3-D6-amine hydrochloride typically involves the deuteration of isopropylamine. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium atoms. One common method involves the reaction of isopropylamine with deuterium gas in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Industrial Production Methods
In an industrial setting, the production of Iso-propyl-1,1,1,3,3,3-D6-amine hydrochloride may involve large-scale catalytic exchange processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the deuterated product .
化学反応の分析
Types of Reactions
Iso-propyl-1,1,1,3,3,3-D6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated nitriles or amides.
Reduction: It can be reduced to form deuterated hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various deuterated derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions
Major Products
The major products formed from these reactions include deuterated nitriles, amides, hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Iso-propyl-1,1,1,3,3,3-D6-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetics and pathways of chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes
作用機序
The mechanism by which Iso-propyl-1,1,1,3,3,3-D6-amine hydrochloride exerts its effects is primarily through its role as a deuterated compound. Deuterium atoms have a greater mass than hydrogen atoms, which can influence the rate of chemical reactions and the stability of chemical bonds. This isotope effect is leveraged in various applications to study reaction mechanisms and improve the properties of pharmaceuticals .
類似化合物との比較
Similar Compounds
Isopropylamine: The non-deuterated analogue of Iso-propyl-1,1,1,3,3,3-D6-amine hydrochloride.
Hexafluoro-2-propanol: Another compound used in similar applications, particularly in organic synthesis and as a solvent
Uniqueness
Iso-propyl-1,1,1,3,3,3-D6-amine hydrochloride is unique due to its deuterium content, which provides distinct advantages in research and industrial applications. The presence of deuterium allows for the study of isotope effects and the development of deuterated drugs with potentially improved properties .
特性
IUPAC Name |
1,1,1,3,3,3-hexadeuteriopropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYORFGKSZLPNW-TXHXQZCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,6-Dimethyl-5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-3-pyridinecarboxylic acid 2-[4-(diphenylmethyl)piperazino]ethyl ester](/img/structure/B159984.png)




![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate](/img/structure/B159994.png)




